N-(1-Oxododecyl)-L-phenylalanine

Description

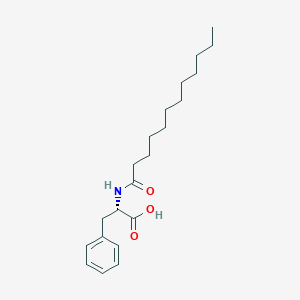

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(dodecanoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO3/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQUHHNIJVGMIG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932105 | |

| Record name | N-(1-Hydroxydodecylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14379-64-7 | |

| Record name | L-Phenylalanine, N-(1-oxododecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxydodecylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 1 Oxododecyl L Phenylalanine

Strategies for N-Acylation of L-Phenylalanine

The core of synthesizing N-(1-Oxododecyl)-L-phenylalanine lies in the N-acylation of the L-phenylalanine molecule. This can be achieved through several synthetic routes, each with its own set of advantages and challenges.

Direct acylation is a common chemical method for forming the amide bond in this compound. This typically involves the reaction of L-phenylalanine with an activated form of dodecanoic acid. One conventional route involves the nucleophilic attack of the α-amino group of the amino acid on an activated carboxyl group of the fatty acid. frontiersin.org

A common laboratory-scale synthesis involves dissolving L-phenylalanine in a suitable solvent and reacting it with dodecanoyl chloride, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The optimization of this reaction involves careful selection of the solvent, base, and reaction temperature to maximize the yield and purity of the product while minimizing side reactions.

Another approach is the use of coupling agents, which facilitate the amide bond formation between the free carboxylic acid (dodecanoic acid) and the amino acid (L-phenylalanine). Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed for this purpose. These reagents activate the carboxyl group of dodecanoic acid, making it more susceptible to nucleophilic attack by the amino group of L-phenylalanine. The reaction conditions, including stoichiometry of reactants and the choice of solvent, are critical for achieving high yields and preventing the formation of byproducts.

For instance, the synthesis of N-tert-butoxycarbonyl-L-phenylalanine, a related protected amino acid, can be achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (B1257347) in a suitable solvent system. orgsyn.org While this example illustrates the protection of the amino group, similar principles of acylation apply to the formation of the N-acyl bond with a fatty acid.

The table below summarizes key aspects of direct acylation approaches.

| Acylating Agent | Coupling Agent/Method | Key Optimization Parameters |

| Dodecanoyl chloride | Base (e.g., NaOH, triethylamine) | Solvent, temperature, stoichiometry |

| Dodecanoic acid | DCC, EDC | Solvent, temperature, removal of byproducts |

| Dodecanoic acid | Acetic anhydride | Temperature, reaction time |

This table provides a general overview of direct acylation strategies.

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for producing N-acylated amino acids. nih.gov Enzymes such as lipases and acylases can catalyze the formation of the amide bond between a fatty acid and an amino acid. nih.govresearchgate.net These biocatalytic approaches are often carried out in aqueous media or in systems with organic co-solvents under mild reaction conditions, which helps to preserve the stereochemistry of the amino acid. researchgate.net

One strategy involves the use of acylase I from pig kidney, which has been shown to catalyze the synthesis of N-lauroyl-L-amino acids in a glycerol-water system. researchgate.net Although this study focused on various amino acids, the principle is applicable to L-phenylalanine. The enzyme's activity and the reaction equilibrium can be influenced by factors such as pH, temperature, and the nature of the solvent system. researchgate.net

Another enzymatic approach utilizes acyl-CoA synthetases or other adenylate-forming enzymes. frontiersin.orgrsc.org These enzymes activate the fatty acid by forming a high-energy acyl-adenylate or acyl-CoA intermediate, which then readily reacts with the amino group of the amino acid. frontiersin.orgrsc.org For example, cell-free extracts of Escherichia coli K12 have been shown to catalyze the synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine, demonstrating the potential of enzymatic acylation. nih.govnih.gov While this specific example uses an acetyl group, the enzymatic machinery can often be adapted for longer acyl chains like dodecanoyl.

The development of novel biocatalytic cascades further expands the possibilities for synthesizing L-phenylalanine derivatives. nih.govbiorxiv.org These multi-enzyme systems can convert simple precursors into complex N-acylated products in a one-pot fashion. nih.govbiorxiv.org

| Enzyme Class | Acyl Donor | Key Advantages |

| Lipase | Fatty acid or ester | Mild conditions, stereoselectivity |

| Acylase | Fatty acid | High hydrolytic activity for N-acyl amino acids |

| Acyl-CoA Synthetase | Fatty acid + ATP + CoA | Formation of activated acyl-CoA intermediate |

| Adenylate-forming enzymes | Fatty acid + ATP | Formation of activated acyl-adenylate intermediate rsc.org |

This table summarizes enzymatic routes for the synthesis of N-acylated phenylalanine analogs.

Synthesis of this compound Esters and Related Conjugates

The synthesis of esters of this compound can be achieved by esterifying the carboxyl group of the N-acylated amino acid. A common method involves reacting this compound with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as thionyl chloride or a strong acid like hydrochloric acid. rsc.org For example, L-phenylalanine can be converted to its methyl ester hydrochloride by reaction with thionyl chloride in methanol. rsc.org A similar principle can be applied after the N-acylation step.

Alternatively, the synthesis can proceed by first preparing the L-phenylalanine ester and then performing the N-acylation with dodecanoyl chloride or dodecanoic acid using a coupling agent. orgsyn.orgresearchgate.net This two-step approach can sometimes offer better control over the reaction and purification of the final product. The choice of the ester group can be tailored to modify the physicochemical properties of the final conjugate.

The synthesis of other conjugates, such as those involving the attachment of this compound to other molecules, would typically involve the activation of the carboxyl group of the N-acylated amino acid, followed by reaction with a suitable nucleophile on the target molecule.

Control of Stereochemical Integrity During Amidation Reactions

Maintaining the L-configuration of phenylalanine is crucial during the synthesis of this compound, as the biological activity of such compounds is often stereospecific. During chemical synthesis, particularly when using harsh reagents or elevated temperatures, there is a risk of racemization at the chiral center of the amino acid.

To mitigate this, several strategies are employed:

Use of Mild Reaction Conditions: Performing the acylation at low temperatures and using mild bases can help to minimize racemization.

Appropriate Protecting Groups: Although not always necessary for simple N-acylation, the use of temporary protecting groups on the carboxyl function can sometimes prevent side reactions and help maintain stereochemical integrity.

Enzymatic Synthesis: As mentioned earlier, enzymatic methods are highly stereoselective and operate under mild conditions, making them an excellent choice for preserving the chirality of the amino acid. nih.gov Studies on the enzymatic synthesis of N-acyl-D- and L-phenylalanylphenylhydrazides have highlighted the stereospecificity of enzymes like chymotrypsin. acs.org

Careful Selection of Coupling Reagents: Some coupling reagents are known to be more prone to causing racemization than others. The choice of reagent and the addition of racemization-suppressing additives are important considerations.

Studies on the stereochemical course of reactions involving phenylalanine derivatives, such as the evaluation of the reaction of (R)-phenylalanine with (S)-phenylalanine ammonia-lyase, provide insights into the stereospecificity of enzymatic transformations. rsc.org While this specific example deals with an elimination reaction, the principles of enzymatic stereocontrol are broadly applicable.

One-Pot Synthetic Procedures for Phenylalanine Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot procedures have been developed for the synthesis of various phenylalanine derivatives.

For instance, a one-pot biocatalytic cascade has been demonstrated for the synthesis of diverse L-phenylalanine derivatives from aldehydes or carboxylic acids. nih.govbiorxiv.orgresearchgate.net This approach utilizes a combination of enzymes, such as a transaldolase, a dehydratase, and an aminotransferase, to build the phenylalanine scaffold and introduce desired functionalities in a single pot. biorxiv.org While not specifically for this compound, this methodology showcases the power of one-pot enzymatic systems.

In the realm of chemical synthesis, a one-pot protocol for generating alkynyl-conjugated phenylalanine analogues has been developed, involving a nonaflate activation followed by a copper-free Sonogashira reaction. acs.org This demonstrates the potential for multi-step chemical transformations in a single pot to create complex phenylalanine derivatives.

The development of such procedures for the direct synthesis of this compound from simple precursors would be a significant advancement in the field.

Development of Sustainable Synthetic Routes for N-Acyl Amino Acids

The growing emphasis on green chemistry has spurred the development of more sustainable synthetic routes for N-acyl amino acids. nih.gov Key aspects of this endeavor include:

Use of Renewable Feedstocks: Utilizing fatty acids from renewable plant or microbial sources and producing L-phenylalanine through fermentation are key strategies.

Enzymatic Catalysis: As detailed in section 2.1.2, enzyme-catalyzed synthesis is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and reduced waste generation. nih.govresearchgate.net The use of enzymes like adenylate-forming enzymes for amide bond synthesis represents a sustainable alternative to traditional chemical methods. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a central principle of green chemistry. One-pot syntheses often exhibit high atom economy. nih.govbiorxiv.org

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or biodegradable solvents is another important aspect. Enzymatic reactions are often performed in aqueous environments. researchgate.net

Energy Efficiency: Developing processes that operate at ambient temperature and pressure reduces energy consumption.

The development of biocatalytic cascades and the engineering of novel enzymes are at the forefront of creating truly sustainable manufacturing processes for this compound and other valuable N-acyl amino acids. rsc.orgnih.govbiorxiv.org

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of N-acyl-L-phenylalanine derivatives, including N-(1-Oxododecyl)-L-phenylalanine. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to identify individual sugar residues, their anomeric configurations, interglycosidic linkages, and sequencing, which is fundamental in establishing the structures of naturally occurring oligosaccharides and glycosides. nih.gov

In the context of synthesis, NMR is pivotal for monitoring the progress of acylation reactions. For instance, in the N-acetylation of L-phenylalanine, a related reaction, benchtop NMR systems can be used for online monitoring. magritek.commagritek.com By tracking the chemical shifts of specific protons, such as those on the alpha-carbon of the amino acid, researchers can quantify the conversion of the reactant to the N-acylated product in real-time. magritek.commagritek.com The disappearance of the L-phenylalanine signal (typically around 3.8–4.2 ppm) and the appearance of the N-acetyl-L-phenylalanine signal (around 4.2–4.8 ppm) allows for the calculation of reaction yield, which can reach approximately 94%. magritek.com This real-time monitoring also provides valuable information about reaction conditions, such as the rate of reactant addition and changes in pH. magritek.com

Key NMR Data for Related Compounds:

| Compound | Spectrum Type | Solvent | Frequency | Key Chemical Shifts (ppm) |

| L-Phenylalanine | 1H NMR | D2O | 500 MHz | 7.428, 7.383, 7.333, 3.990, 3.286, 3.126 chemicalbook.com |

| N-Acetyl-L-phenylalanine | 1H NMR | H2O | 500 MHz | Annotated spectrum available, specific peaks not individually listed. |

| N-Acetyl-D-phenylalanine | 1H NMR | - | - | Key signals identified in spectrum. chemicalbook.com |

| L-Phenylalanine | 13C NMR | D2O | - | 176.774, 137.798, 132.093, 131.834, 130.418, 58.744, 39.095 bmrb.io |

Mass Spectrometry Techniques for Derivative Identification and Characterization

Mass spectrometry (MS) is a powerful technique for identifying and characterizing this compound and its derivatives. Due to the high sensitivity and accuracy of MS, it is widely used for the analysis of amino acids and their acylated forms, often in conjunction with liquid chromatography (LC-MS/MS). nih.gov This combination allows for the separation of complex mixtures and the precise determination of molecular weights, aiding in the confirmation of product identity. nih.gov

For volatile derivatives, such as the trimethylsilyl (B98337) (TMS) ester of N-acetyl-L-phenylalanine, gas chromatography-mass spectrometry (GC-MS) can be employed. nist.govnist.gov The electron ionization mass spectrum of N-acetyl-L-phenylalanine, TMS derivative, provides a characteristic fragmentation pattern that serves as a fingerprint for its identification. nist.gov Similarly, the di-tert-butyldimethylsilyl (2TBDMS) derivative of L-phenylalanine has been characterized by mass spectrometry, providing another route for the analysis of derivatized phenylalanine. nist.gov

In the context of metabolomics and biomarker discovery, matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) has been used to study the spatiotemporal distribution of isotopically labeled L-phenylalanine and its metabolites in tissues. nih.gov This technique allows for the visualization of the compound's localization within a biological sample, providing insights into its metabolic fate. nih.gov Derivatization is often necessary to enhance the detection of amino acids by MALDI-MSI. nih.gov

Examples of Derivatized Phenylalanine for MS Analysis:

| Derivative Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Acetyl-L-phenylalanine, trimethylsilyl ester | N-Acetyl-L-phenylalanine, TMS derivative | C14H21NO3Si | 279.4069 nist.govnist.gov |

| L-Phenylalanine, N-(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester | L-Phenylalanine, 2TBDMS derivative | C21H39NO2Si2 | 393.7109 nist.gov |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for its quantitative analysis. nih.gov Reversed-phase HPLC (RP-HPLC) is a common method used for the separation and quantification of amino acids and their derivatives. capes.gov.brjconsortium.com

For quantitative analysis of phenylalanine in biological samples like serum or plasma, HPLC methods with fluorescence or ultraviolet (UV) detection are well-established. nih.govcapes.gov.br These methods often involve a derivatization step to enhance the detectability of the analyte. capes.gov.br For instance, dansyl chloride can be used as a derivatizing agent for phenylalanine, allowing for sensitive fluorescence detection. capes.gov.br HPLC methods have been developed that are rapid, require small sample volumes, and exhibit excellent linearity and precision. nih.govcapes.gov.br

The purity of related starting materials, such as Fmoc-L-phenylalanine used in peptide synthesis, is also critical and is typically assessed by HPLC. A purity of ≥98% is often required to ensure successful subsequent reactions. kilobio.com

Key Features of HPLC Methods for Phenylalanine Analysis:

| Method | Sample Type | Detection | Key Performance Metrics |

| RP-HPLC with fluorescence detection | Serum | Fluorescence | Linearity: 50-800 mg/l; Within-run precision: < 4% capes.gov.br |

| Isocratic HPLC with UV detection | Plasma | UV | Linearity: 10-3500 µmol/L; Inter-batch CV: 2.2-4.4% nih.gov |

| Direct injection HPLC | Plasma | UV | Linearity: 10-1250 µmol/L; Intra-batch CV: 3.0-6.0% scilit.com |

Immunometric Assay Development for L-Phenylalanine and Related Analogs

Immunometric assays offer a highly sensitive and specific method for the quantification of L-phenylalanine and can be adapted for its acylated analogs. nih.gov Due to the small size of L-phenylalanine, direct sandwich-type immunoassays are challenging. To overcome this, a "semi-sandwich" immunometric assay has been developed. nih.gov This approach involves modifying the amino group of L-phenylalanine with a hapten, such as an "N-Fmoc-L-cysteine" (FC) residue, to generate specific monoclonal antibodies. nih.gov

A derivatization reagent, "biotin linker conjugate of FC-Phe N-succinimidyl ester" (FC(Biotin)-NHS), is then used to convert L-phenylalanine in a sample to a structure that can be recognized by the antibody and a streptavidin-enzyme conjugate for signal detection. nih.gov This novel assay has demonstrated a low detection limit of 35 nM and a broad detection range. nih.gov Commercially available ELISA kits for L-phenylalanine also provide rapid and sensitive quantification in various biological samples. immusmol.comabcam.com These kits often rely on enzymatic reactions that produce a fluorescent or colorimetric signal proportional to the amount of L-phenylalanine present. abcam.comcellbiolabs.com

Characteristics of L-Phenylalanine Immunoassays:

| Assay Type | Key Feature | Detection Limit | Sample Types |

| Semi-sandwich immunometric assay | Derivatization with FC(Biotin)-NHS | 35 nM nih.gov | Rat plasma nih.gov |

| Fluorometric Assay Kit | Reductive deamination of phenylalanine | 2-20 µM (0.1 to 1.0 nmol) abcam.com | Biological samples abcam.com |

| ELISA Kit | High sensitivity | 1.7 µM immusmol.com | Plasma immusmol.com |

| L-Amino Acid Assay Kit | Measures total free L-amino acids (except glycine) | 6.25 µM (fluorometric), 62.5 µM (colorimetric) cellbiolabs.com | Lysates, serum, plasma, urine, food cellbiolabs.com |

Electrochemical Analysis and Thermal Behavior of Related Metal-Ligand Complexes

The study of metal complexes of N-acyl-L-phenylalanine derivatives provides insight into their coordination chemistry and physical properties. The electrochemical and thermal behavior of these complexes can be investigated using various analytical techniques.

While specific studies on this compound complexes are not prevalent, research on related Schiff base and N-acyl amino acid metal complexes offers valuable parallels. For instance, the coordination of N-acetyl-L-phenylalanine with Zn(II) has been shown to occur through the oxygen atoms of the carboxylate group, as indicated by shifts in the IR spectra. researchgate.net The resulting coordination polymer exhibits a one-dimensional chain structure. researchgate.net

Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition patterns of such metal complexes. aristonpubs.comnih.gov TGA studies on various metal complexes with ligands containing N and O donor atoms, similar to N-acyl amino acids, reveal multi-stage decomposition processes, often concluding with the formation of a metal oxide. aristonpubs.comresearchgate.net The thermal stability can vary depending on the metal ion involved. aristonpubs.com Molar conductivity measurements can help determine the electrolytic nature of the complexes, indicating whether anions are coordinated to the central metal atom. nih.gov

Analytical Techniques for Metal Complex Characterization:

| Technique | Information Obtained | Example Application |

| Infrared (IR) Spectroscopy | Identification of coordinating atoms (e.g., N, O) | Studying the coordination of N-acetyl-L-phenylalanine with Zn(II) researchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition pathways | Investigating the thermal behavior of Schiff base metal complexes aristonpubs.com |

| Molar Conductivity | Electrolytic nature of the complex | Determining if anions are coordinated in Co(II) macrocyclic complexes nih.gov |

| Elemental Analysis | Stoichiometry of the complex | Confirming the metal-to-ligand ratio aristonpubs.com |

Structural Determinants and Structure Activity Relationship Sar Investigations

Conformational Studies and Molecular Dynamics Simulations of N-(1-Oxododecyl)-L-phenylalanine

The flexibility of the dodecanoyl chain and the rotational freedom around the amide bond allow this compound to adopt various conformations in solution. Molecular dynamics simulations are powerful tools to explore these conformational landscapes. mdpi.com Such studies can reveal low-energy conformations that may be relevant for binding to biological targets. nih.gov For instance, the orientation of the phenyl ring relative to the acyl chain and the carboxyl group can significantly influence its interaction with protein binding pockets. mdpi.com

Impact of N-Acyl Chain Length on Molecular Interactions and Biological Activity

The length of the N-acyl chain is a critical determinant of the biological activity of N-acyl-L-phenylalanine derivatives. The dodecyl (C12) chain of this compound contributes significantly to its lipophilicity, which can enhance its ability to cross cell membranes. vulcanchem.com Studies on related N-acyl amino acids have shown that variations in chain length can dramatically alter their biological effects. For example, in a series of cationic surfactants derived from L-phenylalanine esters, antibacterial activity was found to increase with chain length up to a certain point, after which a "cut-off" effect was observed. nih.gov This suggests an optimal chain length for specific biological interactions, where the hydrophobic interactions are maximized without compromising solubility or causing steric hindrance.

The table below illustrates the effect of N-acyl chain length on the antibacterial activity of L-phenylalanine and L-tyrosine esters, demonstrating the cut-off phenomenon.

| Compound | N-Acyl Chain Length | Antibacterial Activity (Gram-positive) | Antibacterial Activity (Gram-negative) |

|---|---|---|---|

| L-Phenylalanine Ester | C8 | Moderate | High |

| L-Phenylalanine Ester | C10 | High | High |

| L-Phenylalanine Ester | C12 | Highest | Moderate |

| L-Phenylalanine Ester | C14 | High | Low |

| L-Tyrosine Ester | C8 | Moderate | High |

| L-Tyrosine Ester | C10 | High | High |

| L-Tyrosine Ester | C12 | Highest | Moderate |

| L-Tyrosine Ester | C14 | High | Low |

Structure-Activity Relationships in Phenylalanine-Containing Peptidomimetics for Biological Targets

This compound can be considered a peptidomimetic, a molecule that mimics the structure and function of a peptide. The phenylalanine core is a common motif in the design of peptidomimetics targeting various biological receptors and enzymes. nih.govresearchgate.net SAR studies on phenylalanine-containing peptidomimetics have revealed key structural features for activity. For example, in the context of HIV-1 capsid binders, the phenylalanine core was found to be crucial for maintaining antiviral activity, while modifications to the linker portion significantly influenced potency. mdpi.comnih.gov The design of such peptidomimetics often involves a roadmap that starts with identifying the key amino acid residues in a native peptide responsible for receptor interaction. researchgate.net

Structural Requirements for Selective Amino Acid Transporter Interaction (e.g., L-type amino acid transporter 1 (LAT1))

The L-type amino acid transporter 1 (LAT1) is a crucial transporter for large neutral amino acids, including phenylalanine, and is overexpressed in various cancers and at the blood-brain barrier. nih.govacs.orgciteab.com This makes it an attractive target for drug delivery. For a compound to interact with LAT1, it generally requires a free carboxyl and an amino group. researchgate.net While this compound has a modified amino group, its phenylalanine backbone makes it a candidate for investigation as a LAT1 ligand.

Studies on phenylalanine derivatives have shown that LAT1 can accommodate various structures, but smaller and more flexible compounds tend to have better transportability. nih.govnih.gov The presence of polar groups can enhance interactions with the transporter. nih.gov The hydrophobic dodecanoyl chain of this compound would likely have significant hydrophobic interactions with the transporter's binding site. researchgate.net However, the large size of the acyl chain might hinder its transport and potentially make it an inhibitor rather than a substrate. researchgate.net

The following table summarizes the structural features of phenylalanine derivatives that affect their interaction with LAT1.

| Structural Feature | Impact on LAT1 Interaction | Reference |

|---|---|---|

| Free Carboxyl and Amino Groups | Generally required for recognition and transport | researchgate.net |

| Smaller Compound Size | Preferred for efficient transport | nih.gov |

| Increased Ligand Flexibility | Becomes more critical as ligand size increases | nih.gov |

| Polar Groups | Enhance interactions | nih.gov |

| Amide Bond vs. Ester Bond | Amide bond has superior hydrogen bond acceptor properties and increases interactions | nih.govnih.gov |

| Meta-substituted Phenylalanine Derivatives | Exhibit higher affinity compared to ortho- and para-substituted compounds | nih.gov |

Ligand-Protein Interaction Profiling with Acylated Phenylalanine Structures

Understanding the full spectrum of protein interactions for this compound is essential for elucidating its biological roles. Ligand-protein interaction profiling techniques can identify the molecular targets of acylated phenylalanine derivatives. These compounds, as a class of N-acyl amino acids, have been shown to interact with a variety of proteins. nih.gov For example, some N-acyl amino acids are known to be involved in signaling pathways and can modulate the activity of enzymes and receptors. nih.gov

Molecular docking studies can predict the binding modes of acylated phenylalanine derivatives within protein cavities. nih.gov For instance, studies on L-phenylalanine derivatives have shown their ability to bind to proteins like bovine serum albumin, with the hydrophobic moieties housed within specific sub-domains of the protein. nih.gov The long acyl chain of this compound would likely favor binding to proteins with hydrophobic pockets.

Biological and Biochemical Research Applications of N 1 Oxododecyl L Phenylalanine

Utilization as a Biochemical Probe in Protein Interaction Studies

The distinct structure of N-(1-Oxododecyl)-L-phenylalanine, featuring a lipophilic acyl chain and an aromatic amino acid headgroup, makes it an effective probe for investigating protein interactions. Its amphiphilic nature facilitates the exploration of protein environments, particularly in studies involving hydrophobic binding pockets and membrane-associated proteins. The aromatic side chain of the phenylalanine component can participate in molecular self-assembly, leading to the formation of stable supramolecular structures that are useful in studying protein aggregation and fiber formation. nih.gov

Derivatives of N-acyl-L-phenylalanine serve as templates for designing specific protein ligands. For instance, a series of N-aroyl-L-phenylalanine derivatives have been synthesized and identified as antagonists of the Vascular Cell Adhesion Molecule-1 (VCAM-1)/Very Late Antigen-4 (VLA-4) interaction, a critical process in inflammatory responses. nih.gov These studies demonstrate how the phenylalanine scaffold can be systematically modified to probe and modulate specific protein-protein binding events. nih.gov Furthermore, unnatural amino acid derivatives of phenylalanine are incorporated into proteins to act as probes for studying protein folding and dynamics using techniques like 19F NMR. nih.gov

Investigating Fundamental Cellular Processes with this compound Derivatives

Derivatives of this compound are instrumental in studying fundamental cellular activities, including membrane interactions and metabolic pathways. Due to their surfactant-like properties, these molecules are used to investigate cellular membrane perturbation. Cationic surfactants based on phenylalanine have been designed to act as antimicrobial agents by disrupting the integrity of bacterial membranes, a mode of action that can hinder the development of bacterial resistance. nih.gov Research has shown that phenylalanine ester derivatives are particularly effective against Gram-positive bacteria. researchgate.net

The cellular uptake and metabolism of these compounds provide insights into cellular processing. For example, studies on chloridazon-degrading bacteria have shown that these microorganisms can convert N-acetyl-L-phenylalanine, a related derivative, into its corresponding cis-2,3-dihydrodiol compound. nih.gov This biotransformation indicates that such derivatives can be transported into the cell and interact with its metabolic machinery, offering a way to probe specific enzymatic pathways. nih.gov The self-assembling nature of compounds like N-lauroyl-L-phenylalanine into hydrogels also allows them to be used as biocompatible scaffolds for cell culture, enabling studies on cell growth, differentiation, and response to the extracellular matrix. nih.gov

Role in Elucidating Amino Acid-Mediated Cellular Signaling Pathways

Phenylalanine and its derivatives play a crucial role in understanding amino acid-mediated cellular signaling, primarily through their interaction with amino acid transporters. The L-type amino acid transporter 1 (LAT1) is a key protein responsible for the transport of large neutral amino acids, including phenylalanine, across biological barriers like the blood-brain barrier. nih.govnih.gov This transport is a fundamental mechanism for nutrient sensing and signaling, as it controls the intracellular availability of essential amino acids for protein synthesis and metabolism. nih.gov

Research into inhibitors of amino acid transporters, such as Solute Carrier Family 6 Member 19 (SLC6A19), which is responsible for phenylalanine reabsorption, highlights the systemic effects of modulating amino acid transport. nih.gov Pharmacological inhibition of this transporter in mouse models led to reduced plasma phenylalanine levels, demonstrating a direct link between a specific transporter and systemic amino acid homeostasis. nih.gov Beyond transport, L-phenylalanine itself can act as a competitive antagonist at the glycine- and glutamate-binding sites of the N-methyl-D-aspartate (NMDA) receptor, directly implicating it in the modulation of neurotransmitter signaling pathways in the central nervous system. selleckchem.com

Application in Rational Drug Design and Advanced Drug Delivery System Research

The structural framework of this compound is a cornerstone in the rational design of drugs and sophisticated drug delivery systems, leveraging its biocompatibility and specific interactions with cellular transport mechanisms.

The N-lauroyl group significantly increases the lipophilicity of the parent amino acid, a critical feature for designing molecules that can traverse cellular membranes or be incorporated into lipid-based drug delivery vehicles. This enhanced lipophilicity is a key principle in creating prodrugs that can target specific transporters. nih.gov The LAT1 transporter, which is overexpressed in cancer cells and at the blood-brain barrier, is a primary target for such systems. nih.govnih.gov By mimicking natural LAT1 substrates like phenylalanine, drugs can be selectively delivered to these tissues. nih.gov

For example, prodrugs of dopamine (B1211576) have been created by attaching a phenylalanine derivative to enhance brain uptake via LAT1. nih.gov The increased lipophilicity and structural mimicry facilitate transport across the blood-brain barrier. nih.gov Moreover, intelligent drug delivery systems have been developed using supramolecular polymer micelles that disassemble in response to L-phenylalanine, enabling triggered drug release in a controlled manner. nih.gov

| Derivative/System | Application Principle | Target | Key Finding | Reference |

|---|---|---|---|---|

| Phenylalanine-Dopamine Prodrug | LAT1-mediated transport | Brain | Attaching a phenylalanine promoiety enhanced brain uptake compared to derivatives with alkyl amino acids. nih.gov | nih.gov |

| Supramolecular Micelles | Triggered release by L-phenylalanine | Cancer Cells (in vitro) | Micelles disassembled in the presence of L-phenylalanine, releasing over 85% of the loaded drug in 6 hours. nih.gov | nih.gov |

| N-palmitoyl-L-phenylalanine | Increased lipophilicity for stable structures | Gel-based systems | Higher lipophilicity compared to N-lauroyl derivative leads to the formation of more stable supergelator systems. nih.gov | nih.gov |

The phenylalanine moiety serves as a versatile scaffold for developing new pharmacological agents. Structure-activity relationship (SAR) studies on phenylalanine derivatives have yielded crucial design principles for creating potent and selective ligands. For instance, research on phenylalanine analogs targeting the LAT1 transporter has revealed that substitutions on the benzene (B151609) ring and modifications to the amino acid backbone significantly alter transport affinity and selectivity. nih.gov This allows for the fine-tuning of molecules for optimal delivery. nih.gov

Similarly, SAR studies on N-benzoyl-L-phenylalanine derivatives led to the optimization of antagonists for the VCAM-1/VLA-4 interaction, where disubstitution at specific positions on the N-benzoyl ring was found to be favorable for activity. nih.gov The phenylalanine framework has also been used to develop antagonists for ionotropic glutamate (B1630785) receptors, with crystal structures revealing how these derivatives bind differently to various receptor subtypes, providing a molecular basis for designing subtype-selective drugs. nih.gov These examples underscore the power of using the phenylalanine structure as a starting point for creating targeted therapeutics.

Studies on Microbial and Plant Biological Systems Influenced by Phenylalanine Metabolism

Phenylalanine metabolism is a central pathway in both microbial and plant systems, giving rise to a vast array of compounds essential for growth, defense, and interaction with the environment. In plants, phenylalanine is the precursor to the phenylpropanoid pathway, which produces critical secondary metabolites like flavonoids, stilbenes, and lignin. frontiersin.org Plants utilize two primary routes for phenylalanine biosynthesis: the arogenate pathway and a microbial-like phenylpyruvate pathway. purdue.edu The latter becomes more significant under stress conditions, highlighting its importance in plant adaptation and defense. purdue.edu Phenylalanine metabolism is directly linked to plant immunity; for instance, certain soil bacteria can enhance plant resistance to pathogens by producing phenylpyruvate, which boosts the plant's production of defense-related compounds like lignin. oup.com

In microorganisms, phenylalanine metabolism is equally diverse. Fungi and bacteria utilize the shikimic acid pathway to produce phenylalanine. nih.gov In the fungus Penicillium chrysogenum, the catabolism of phenylalanine yields phenylacetate, a direct precursor for the biosynthesis of penicillin G. nih.gov Some bacteria are capable of transforming phenylalanine and its derivatives; for example, certain strains can convert N-acetyl-L-phenylalanine into dihydrodiol compounds, demonstrating a specific catabolic capability. nih.gov These metabolic pathways are targets for metabolic engineering to enhance the production of valuable compounds or to study microbial physiology.

| Organism Type | Metabolic Pathway | Key Products | Biological Role | Reference |

|---|---|---|---|---|

| Plants | Phenylpropanoid Pathway | Lignin, Flavonoids, Anthocyanins, Stilbenes | Structural support, UV protection, defense, reproduction. frontiersin.org | frontiersin.orgoup.com |

| Fungi (e.g., Penicillium) | Phenylalanine Catabolism | Phenylacetate | Precursor for Penicillin G biosynthesis. nih.gov | nih.gov |

| Bacteria (e.g., chloridazon-degrading) | Phenylalanine Transformation | cis-2,3-dihydro-2,3-dihydroxyphenylalanine | Catabolism of aromatic compounds. nih.gov | nih.gov |

Interactions with Biological Systems and Cellular Mechanisms

Mechanisms of Interaction with Cellular Membranes and Lipid Bilayers

The interaction of N-(1-Oxododecyl)-L-phenylalanine and similar N-acyl amino acids with cellular membranes is a complex process influenced by the specific composition and state of the lipid bilayer. The phenylalanine component, an aromatic amino acid, plays a significant role in these interactions. Studies on L-phenylalanine (Phe) have shown that it can interact with and perturb the structure of lipid monolayers, which serve as a model for the outer leaflet of a cell membrane. nih.govresearchgate.net

The nature of this interaction is pH-dependent. Research suggests that at a lower pH (pH 5), Phe intercalates into a 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) monolayer. nih.gov This insertion into the lipid film is likely facilitated by the protonated state of the amino acid. In contrast, at a physiological pH of 7.3, a different arrangement is observed, suggesting that the charge state of the molecule dictates its interaction with the lipid headgroups and acyl chains. nih.gov This interaction can lead to a decrease in the rigidity and an increase in the fluidity of the membrane. researchgate.net

Modulatory Effects on Lysosome Positioning and Associated Metabolic Pathways

Recent research has highlighted the role of specific amino acids in regulating the positioning of lysosomes within the cell, which in turn influences metabolic signaling pathways. nih.govnih.gov Lysosomes are dynamic organelles that can move between the perinuclear region and the cell periphery. researchgate.net This positioning is not random but is controlled by nutrient availability and other cellular cues, and it is critical for lysosomal functions. nih.govnih.gov

L-phenylalanine has been identified as a potent inducer of lysosome dispersal towards the cell periphery. nih.gov This outward movement is mediated by a transport system involving the SLC38A9 transporter, the BORC complex, and kinesin motors. nih.gov The peripheral localization of lysosomes is associated with the activation of metabolic signaling pathways, notably the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway, which is a central regulator of cell growth and metabolism. nih.govresearchgate.net

Interestingly, while phenylalanine strongly promotes the dispersal of lysosomes, it does not activate mTORC1 on its own. nih.gov However, when combined with an mTORC1-activating amino acid like arginine, phenylalanine synergistically enhances mTORC1 activity. This synergistic effect is dependent on the peripheral positioning of the lysosomes. nih.gov This suggests that this compound, by virtue of its phenylalanine component, could play a modulatory role in mTORC1 signaling by influencing the subcellular location of lysosomes, thereby affecting cellular metabolic responses. The acylation of phenylalanine may further influence its interaction with cellular structures involved in lysosomal transport.

Influence on Cell Growth, Proliferation, and Anabolic Signaling Pathways

The influence of this compound on cell growth and proliferation is linked to its effects on anabolic signaling pathways, where the L-phenylalanine moiety is a key player. Amino acids are known to stimulate anabolic signaling, leading to muscle protein synthesis and growth. nih.gov

High concentrations of L-phenylalanine have been shown to affect cell proliferation. In some studies, elevated levels of phenylalanine decreased DNA synthesis and caused an accumulation of cells in the G0/G1 phase of the cell cycle, indicating an inhibitory effect on proliferation in certain cell types like astrocytes. nih.gov However, other research on derivatives of phenylalanine dipeptides has demonstrated inhibitory effects on the growth and metastasis of cancer cells, suggesting that the cellular context and the specific chemical structure are critical determinants of the biological outcome. nih.gov

The mTORC1 pathway is a major anabolic signaling pathway that is sensitive to amino acid levels. nih.gov While L-phenylalanine can influence mTORC1 activity through lysosome positioning, the direct activation of mTORC1 is more strongly associated with other amino acids like leucine. nih.govnih.gov The transport of amino acids into the cell is a critical step for activating these pathways. Transporters like the L-type amino acid transporter 1 (LAT1) are responsible for the uptake of large neutral amino acids, including phenylalanine. nih.gov Inhibition of LAT1 has been shown to reduce cancer cell migration and proliferation, underscoring the importance of phenylalanine uptake for these processes. nih.gov The N-acyl modification in this compound could potentially alter its transport and subsequent effects on these signaling cascades.

Table 1: Effects of Phenylalanine and its Derivatives on Cell Proliferation

| Cell Type | Compound | Effect on Proliferation | Reference |

| Rat Astrocytes | 5 mM L-phenylalanine | 60 +/- 6% decrease in DNA synthesis | nih.gov |

| Human Fetal Astrocytes | 5 mM L-phenylalanine | 30 +/- 4% decrease in DNA synthesis | nih.gov |

| 1321N1 Astrocytoma Cells | 5 mM L-phenylalanine | 19 +/- 4% decrease in DNA synthesis | nih.gov |

| PC3 Prostate Cancer Cells | HXL131 (a phenylalanine dipeptide derivative) | Concentration-dependent inhibition | nih.gov |

This table is for illustrative purposes and summarizes findings on phenylalanine and its derivatives, not specifically this compound.

Regulatory Roles in Gut Hormone Secretion via Specific Receptor Pathways

N-acyl amino acids, including derivatives of phenylalanine, are recognized for their role in stimulating the release of gut hormones, which are crucial for regulating appetite, digestion, and glucose metabolism. nih.govnih.gov The gut is the largest endocrine organ in the body, secreting a variety of hormones from enteroendocrine cells. flinders.edu.au

L-phenylalanine has been shown to potently stimulate the secretion of several gut hormones, including cholecystokinin (B1591339) (CCK), glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and glucose-dependent insulinotropic peptide (GIP). nih.govnih.gov This effect is mediated, at least in part, through the activation of the calcium-sensing receptor (CaSR), a G-protein coupled receptor expressed in the gut. nih.govnih.govnih.gov

Studies in porcine duodenum have demonstrated that L-phenylalanine stimulates the release of CCK and GIP and upregulates the mRNA expression of CaSR, CCK, and GIP. nih.govnih.gov The activation of CaSR by L-phenylalanine leads to downstream signaling events involving protein kinase C (PKC) and the inositol (B14025) 1,4,5-triphosphate receptor (IP3R). nih.gov The anorectic (appetite-suppressing) effects of L-phenylalanine are believed to be mediated by this CaSR-dependent hormone release. nih.govresearchgate.net The addition of a dodecyl (lauroyl) chain to phenylalanine to form this compound likely enhances its interaction with these receptors and cell membranes, potentially modulating the extent and duration of gut hormone secretion.

Table 2: L-Phenylalanine-Induced Gut Hormone Secretion and Receptor Involvement

| Hormone | Secreting Cells | Stimulus | Receptor | Downstream Signaling | Reference |

| Cholecystokinin (CCK) | I-cells | L-phenylalanine | CaSR | PKC, IP3R | nih.govnih.gov |

| Glucagon-like peptide-1 (GLP-1) | L-cells | L-phenylalanine | CaSR | - | nih.gov |

| Peptide YY (PYY) | L-cells | L-phenylalanine | CaSR | - | nih.gov |

| Glucose-dependent insulinotropic peptide (GIP) | K-cells | L-phenylalanine | CaSR | PKC, IP3R | nih.govnih.gov |

Impact on Intestinal Immunity and Antioxidant Capacity in Animal Models

The influence of N-acyl amino acids on intestinal health extends to the modulation of the local immune system and the antioxidant status of the gut. Phenylalanine itself has been shown to have a significant impact on intestinal immunity and antioxidant capacity in various animal models. nih.gov

Dietary phenylalanine can affect the health of the intestinal barrier and the immune status. nih.gov For instance, in juvenile grass carp, dietary phenylalanine has been found to improve intestinal barrier function and immune status. nih.gov It has also been shown to enhance the innate immune response in zebrafish. nih.gov However, an imbalance in dietary phenylalanine can lead to a decrease in intestinal immunity and antioxidant capacity, and an increase in intestinal cell apoptosis in largemouth bass. nih.gov

In mice, L-phenylalanine administration has been observed to disrupt cytokine-based immunity in the uterus, affecting embryo implantation. nih.gov This was accompanied by a decrease in the activity of antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase, and an increase in malondialdehyde content, a marker of oxidative stress. nih.gov Conversely, certain N-acyl-phenylalanine derivatives, specifically Maillard reaction intermediates, have demonstrated antioxidant activity in vitro, including Fe2+ chelating activity and free radical scavenging activity. nih.gov This suggests that the N-acyl modification could confer antioxidant properties to the phenylalanine molecule, potentially counteracting some of the pro-oxidant effects observed with high levels of the parent amino acid and offering protective effects to the intestinal mucosa.

Enzymatic and Receptor Mediated Studies Involving Phenylalanine and Its Derivatives

Substrate Specificity and Catalytic Mechanisms of Phenylalanine-Modifying Enzymes (e.g., Phenylalanine Hydroxylase, Phenylalanine Oxidase, Acetyltransferases)

The enzymatic modification of L-phenylalanine is critical for its metabolic processing. The specificity of these enzymes is tightly regulated, and structural modifications to the L-phenylalanine molecule, such as the addition of an N-terminal acyl chain, are predicted to significantly alter these interactions.

Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the hydroxylation of the aromatic side-chain of L-phenylalanine to produce L-tyrosine, a rate-limiting step in phenylalanine catabolism. wikipedia.orgnih.gov The reaction requires tetrahydrobiopterin (B1682763) (BH4) and molecular oxygen. wikipedia.org The active site of PAH is highly specific for L-phenylalanine. The presence of the large, hydrophobic 1-oxododecyl group on the amino terminus of N-(1-Oxododecyl)-L-phenylalanine would sterically hinder the compound from fitting into the active site, making it an unsuitable substrate for PAH.

Phenylalanine Dehydrogenase: This enzyme facilitates the reversible, pyridine (B92270) nucleotide-dependent oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia. nih.gov The kinetic mechanism is ordered, with the cofactor NAD+ binding before the amino acid substrate. nih.gov The catalytic mechanism relies on the presence of a free amino group on the L-phenylalanine molecule. Therefore, this compound, in which this amino group is acylated, cannot serve as a substrate for this enzyme.

L-Phenylalanine Oxidase: This enzyme also acts on L-phenylalanine to produce phenylpyruvate through oxidative deamination, generating hydrogen peroxide as a byproduct. nih.gov Similar to other enzymes that modify the amino group, its catalytic activity is dependent on a free amine, precluding this compound from being a substrate.

Allosteric Regulation and Activation Mechanisms of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is subject to complex allosteric regulation, primarily by its own substrate, L-phenylalanine. nih.govnih.gov This regulatory mechanism ensures that excess phenylalanine is efficiently catabolized while maintaining sufficient levels for protein synthesis. nih.gov

L-phenylalanine binding to a distinct allosteric site on the N-terminal regulatory domain of PAH induces a conformational change that activates the enzyme. nih.govnih.gov This activation is linked to the dimerization of the regulatory domains. nih.gov While L-phenylalanine is the most potent activator, other amino acids and phenylalanine analogues can also activate the enzyme, albeit to a lesser extent. nih.gov

The significant structural alteration in this compound makes it highly unlikely to function as an allosteric activator of PAH. The bulky and lipophilic dodecyl chain would likely prevent it from binding effectively to the specific allosteric site designed to recognize the smaller, charged L-phenylalanine molecule.

| Compound (at 10 or 50 mM) | Fold Activation of PAH |

| L-Phenylalanine (1 mM) | ~7-fold |

| D-Phenylalanine | ~7-fold |

| L-Norleucine | ~7-fold |

| L-Methionine | ~7-fold |

| L-Leucine | Lower Activation |

| L-Isoleucine | Lower Activation |

Table 1. Activation of Phenylalanine Hydroxylase (PAH) by L-phenylalanine and various analogues. The data shows that specific structural features are required for potent allosteric activation. nih.gov

Receptor Binding Dynamics and Signal Transduction Pathways (e.g., Calcium-Sensing Receptor (CaSR))

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that is fundamental to systemic calcium homeostasis. nih.govresearchgate.net Beyond its primary role in sensing extracellular calcium, the CaSR is allosterically modulated by amino acids.

Aromatic amino acids, most notably L-phenylalanine, act as positive allosteric modulators of the CaSR. nih.govnih.gov L-phenylalanine binds to a specific pocket within the hinge region of the receptor's extracellular Venus flytrap domain, adjacent to a calcium-binding site. nih.govnih.gov This binding enhances the receptor's sensitivity to extracellular calcium, potentiating its signaling output. nih.gov Upon activation, the CaSR can couple to various G-proteins, including Gq/11 and G12/G13, leading to the activation of phospholipase C and the generation of intracellular calcium oscillations. nih.govnih.govguidetopharmacology.org

There is no specific data on the interaction of this compound with the CaSR. The specificity of the L-phenylalanine binding pocket suggests that the large acyl chain would likely interfere with binding. However, some N-acylated amino acids, such as N-oleoyl-L-phenylalanine, have been identified as signaling molecules, though their targets are different. caymanchem.com It remains to be determined whether this compound can interact with the CaSR or other receptors.

G-Protein Coupled Receptor (GPCR) Interactions and Associated Signaling Cascades (e.g., GPR142)

No information is available in the searched scientific literature regarding the interaction of this compound or L-phenylalanine with the G-protein coupled receptor GPR142.

Amino Acid Transporter (e.g., LAT1, Na+-dependent) Specificity and Transport Kinetics

The transport of phenylalanine across cellular membranes is mediated by specific amino acid transporters.

L-Type Amino Acid Transporter 1 (LAT1): LAT1 is a crucial transporter responsible for the Na+-independent movement of large neutral amino acids (LNAAs), including phenylalanine, across biological barriers like the blood-brain barrier. nih.govnih.gov Substrate recognition by LAT1 is highly specific, requiring a free carboxyl group and a free amino group. researchgate.net Studies have shown that modification of the amino group, such as through N-methylation, completely abolishes transport by LAT1. researchgate.net Consequently, this compound, with its acylated amino group, is not expected to be a substrate for LAT1.

Na+-dependent Transporters: In addition to facilitative transporters like LAT1, Na+-dependent transport systems exist, for instance, at the abluminal membrane of the blood-brain barrier, which are involved in removing LNAAs from the brain. nih.gov These transporters are also inhibited by LNAAs, including phenylalanine. nih.gov Similar to LAT1, these systems are specific for amino acids with a free amino group, making this compound an unlikely substrate.

| Compound | Interaction with LAT1 |

| L-Phenylalanine | Substrate (Km = 14.2 µM) |

| L-Dopa | Competitive Inhibitor |

| Melphalan | Competitive Inhibitor |

| N-methyl phenylalanine | No Inhibition (Not a substrate) |

| Dopamine (B1211576) | No Inhibition (Not a substrate) |

Table 2. Substrate and inhibitor specificity for the L-Type Amino Acid Transporter 1 (LAT1). The data highlights the strict requirement for a free amino group for transport. researchgate.net

Phenylalanyl-tRNA Synthetase Fidelity and Editing Mechanisms in Protein Synthesis

Phenylalanyl-tRNA synthetase (PheRS) is the essential enzyme responsible for covalently linking L-phenylalanine to its corresponding transfer RNA (tRNAPhe) during the first step of protein synthesis. dovepress.comwikipedia.org The reaction proceeds via the formation of a phenylalanyl-adenylate intermediate. dovepress.com

The active site of PheRS is exquisitely specific for L-phenylalanine, recognizing both the amino acid backbone and the phenyl side chain. nih.gov The acylation of the amino group in this compound prevents the necessary nucleophilic attack on ATP to form the adenylate intermediate. Thus, it cannot be a substrate for PheRS and cannot be incorporated into proteins.

To maintain the accuracy of translation, PheRS possesses a proofreading or "editing" mechanism. nih.gov The enzyme can mistakenly activate tyrosine, an amino acid structurally similar to phenylalanine. nih.gov This error is corrected by a distinct editing domain that hydrolyzes the misacylated Tyr-tRNAPhe, ensuring high fidelity in the translation of phenylalanine codons. nih.govnih.gov As this compound cannot be activated by the enzyme in the first place, the editing function of PheRS is not relevant to this compound.

Advanced Materials Science and Biotechnological Applications

Development of N-(1-Oxododecyl)-L-phenylalanine as a Component in Engineered Biomaterials

The unique structure of N-acylated phenylalanines, including this compound, makes them excellent building blocks for engineered biomaterials. These molecules can self-assemble into ordered supramolecular structures, such as hydrogels and organogels, which are highly valuable for biomedical applications. researchgate.netnih.gov The self-assembly process is driven by a balance of non-covalent interactions, including hydrogen bonding between the amide and carboxylic acid groups and hydrophobic interactions between the long alkyl chains. nih.gov

These self-assembled materials serve as scaffolds that can mimic the native extracellular matrix (ECM), providing structural support for cells in tissue engineering applications. nih.gov For instance, new polyphosphazenes have been synthesized using L-phenylalanine alkyl esters, creating biodegradable and elastomeric scaffolds with potential for ligament and tendon tissue engineering. rsc.org The properties of these biomaterials, such as their mechanical strength and degradation rate, can be precisely tuned by modifying the chemical structure of the building blocks. nih.gov Supramolecular hydrogels derived from modified phenylalanine have also been explored for the sustained and localized delivery of protein-based therapeutics, addressing challenges like rapid clearance and off-target toxicity. researchgate.net

Table 1: Applications of Phenylalanine-Based Biomaterials

| Application Area | Biomaterial Type | Function | Research Finding |

| Tissue Engineering | Supramolecular Gels | Extracellular Matrix Mimic | Phenylalanine derivatives self-assemble into fibrous networks that support cell growth. nih.gov |

| Tissue Scaffolding | Polyphosphazenes | Ligament & Tendon Repair | Biodegradable polymers incorporating phenylalanine alkyl esters provide elastomeric support. rsc.org |

| Drug Delivery | Hydrogels | Sustained Release of Proteins | Perfluorinated Fmoc-modified phenylalanine hydrogels successfully encapsulate and release model proteins like RNase A and IgG. researchgate.net |

Utilization in Low-Molecular-Weight Gelator (LMWG) Systems for Material Science

This compound is a prime example of a low-molecular-weight gelator (LMWG). LMWGs are small molecules that can immobilize a large volume of a liquid solvent through the formation of a three-dimensional fibrous network. researchgate.netnih.gov The modification of phenylalanine at its N-terminus with an alkyl chain, as in this compound, is a common strategy to create effective LMWGs. nih.gov

The gelation process relies on the self-assembly of the LMWG molecules into entangled fibrillar aggregates. nih.gov Key driving forces for this assembly include van der Waals interactions between the dodecyl chains and intermolecular hydrogen bonding between the amide and carboxyl groups of the phenylalanine units. researchgate.net These non-covalent interactions allow the resulting gels to be responsive to external stimuli like temperature, a property known as thermo-reversibility. mdpi.com This stimuli-responsive nature makes these materials "smart" and suitable for a variety of applications in materials science. nih.gov The ability of these molecules to gel various organic solvents demonstrates their versatility. researchgate.net

Table 2: Gelation Properties of L-Phenylalanine-Based LMWGs

| Gelator Type | Key Driving Forces for Gelation | Properties of Gel | Potential Applications |

| N-Acyl-L-Phenylalanine Derivatives | Hydrogen Bonding, π-π Stacking, Van der Waals Interactions | Thermo-reversible, Stimuli-responsive | Sensors, Actuators, Oil Spill Recovery nih.govresearchgate.net |

| L-Phenylalanine Alkyl Esters | Hydrophobic Interactions, Hydrogen Bonding | Phase-Selective Gelation | Separation of oil from water mixtures. researchgate.net |

Integration into the Synthesis of Peptides and Proteins with Designed Properties

The incorporation of modified amino acids like this compound into peptide chains is a powerful strategy for creating peptides and proteins with novel, designed properties. This approach is central to non-ribosomal peptide synthesis, a process used by microorganisms to produce a wide array of bioactive peptides, including antibiotics like gramicidin (B1672133) S. embopress.org

In this process, specialized enzymes called non-ribosomal peptide synthetases (NRPSs) activate specific amino acids and link them together. embopress.org The synthesis of gramicidin S, for example, begins with the activation of L-phenylalanine by the enzyme GrsA. embopress.org By introducing N-acylated phenylalanine derivatives into such synthetic or semi-synthetic schemes, it is possible to create peptides with enhanced stability, altered solubility, or specific functionalities. For example, introducing L-phenylalanine into the antimicrobial peptide protonectin was shown to enhance its selective activity against Gram-positive bacteria. nih.gov Furthermore, studies on bovine mammary epithelial cells have shown that phenylalanine plays a key role in regulating milk protein synthesis through specific signaling pathways, highlighting its importance in protein production. nih.gov This control over amino acid incorporation allows for the rational design of peptidomimetics and proteins for therapeutic and biotechnological purposes.

Applications in Environmental Biotechnology and Remediation Strategies

The unique properties of LMWGs derived from N-acylated phenylalanines are being harnessed for innovative environmental remediation strategies. nih.gov A significant application is in combating oil spills. mdpi.com Organogelators based on L-phenylalanine derivatives can selectively congeal oil from oil-water mixtures, a phenomenon known as phase-selective gelation. researchgate.net This process solidifies the oil phase, allowing for its easy mechanical removal from the water's surface. researchgate.net

A study utilizing an L-phenylalanine-based gelator (Z-Phe-C18) demonstrated its effectiveness as a smart remediation tool for oil spills in aquatic environments. mdpi.com The gelator not only removed the oil but also improved key water quality parameters. mdpi.com Furthermore, these gelators have shown a capacity for chelating and removing heavy metal ions from contaminated water. mdpi.com The ability of the gelator to interact with metal ions like zinc, iron, copper, and lead provides a dual function for environmental cleanup. mdpi.com The thermo-reversible nature of these gels also allows for the recovery of both the spilled oil and the gelator for potential reuse, making it a cost-effective and environmentally friendly approach. mdpi.com

Table 3: Environmental Remediation using Phenylalanine-Based Gelators

| Pollutant | Remediation Method | Mechanism | Key Finding |

| Crude Oil Spills | Phase-Selective Gelation | The gelator self-assembles in the oil phase, solidifying it for easy removal. | An L-phenylalanine-based gelator (Z-Phe-C18) effectively remediated oil-polluted water in fish aquariums. mdpi.com |

| Heavy Metal Ions (Zn, Fe, Cu, Pb) | Chelation | The gelator molecule coordinates with metal ions, removing them from the solution. | The Z-Phe-C18 gelator demonstrated a significant ability to reduce heavy metal concentrations in water. mdpi.com |

| Organic Dyes | Adsorption/Entrapment | Gel network traps dye molecules from wastewater. | Phenylalanine-derived gels have been used for the removal of dyes. nih.gov |

Design of Amino Acid-Based Surfactants for Biotechnological Processes

This compound is structurally an amino acid-based surfactant. These molecules are amphiphilic, possessing a hydrophilic amino acid head group and a hydrophobic aliphatic chain. nih.gov This structure allows them to lower surface tension at interfaces, a defining characteristic of surfactants. Amino acid-based surfactants are gaining interest as "green" and sustainable alternatives to conventional surfactants due to their derivation from renewable raw materials and their expected biodegradability. nih.gov

In biotechnology, these surfactants have numerous applications. Cationic surfactants based on phenylalanine have been synthesized and shown to possess significant antibacterial activity. nih.gov Their mode of action often involves disrupting the bacterial cell membrane, which can hinder the development of microbial resistance. nih.govmdpi.com The properties of these surfactants can be tailored by altering the amino acid head group or the length of the hydrophobic tail. mdpi.com They can also self-assemble into vesicles, which are promising for use as antimicrobial formulations or as vectors for drug and gene delivery. nih.gov The synthesis of these compounds often involves straightforward procedures that avoid the use of toxic solvents or high temperatures, further enhancing their appeal for biotechnological processes. nih.gov

Future Research Directions and Interdisciplinary Avenues

Computational Chemistry and In Silico Modeling for Predictive Research and Drug Discovery

The use of computational models in drug development has grown significantly, offering powerful tools to predict molecular behavior, identify biological targets, and optimize novel therapeutic agents, thereby helping to reduce the costs and timeframes of drug development. nih.gov In silico approaches, which utilize computer simulations, are particularly valuable for exploring the vast chemical space of compounds like N-(1-Oxododecyl)-L-phenylalanine. nih.govarxiv.org

Future research can leverage computational chemistry to:

Predict Physicochemical Properties and Bioactivity: Algorithms can model the structure of this compound to predict its solubility, stability, and potential interactions with biological macromolecules. Deep neural networks, for instance, can be trained on large databases of known drug-like molecules to generate novel compounds with optimized properties. arxiv.org

Identify and Validate Therapeutic Targets: Structure-based drug design relies on the three-dimensional knowledge of a biological target. youtube.com Computational docking simulations can be used to screen this compound against libraries of known protein structures to identify potential binding partners. For example, computational models of the Large-neutral Amino Acid Transporter 1 (LAT-1), which transports phenylalanine, have been used to guide the synthesis and testing of new phenylalanine analogs to probe structure-activity relationships (SAR). nih.gov This approach could be adapted to predict how the N-dodecanoyl chain influences binding to LAT-1 or other transporters and receptors.

Optimize Lead Compounds: Once a biological target is identified, in silico modeling can guide the chemical modification of the parent molecule to improve its efficacy and reduce potential side effects. youtube.com This involves creating and evaluating virtual analogs of this compound to enhance its binding affinity and selectivity for a specific target.

| Computational Approach | Application for this compound | Relevant Findings from Literature |

| Molecular Docking | Predicting binding affinity and mode of interaction with potential protein targets (e.g., enzymes, receptors). | Guided the exploration of SAR for meta-substituted phenylalanine analogs targeting the LAT-1 transporter. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate structural features with biological activity to predict the potency of new analogs. | Profile QSAR confirms that novel molecules generated by neural networks have bioactivity potential comparable to known bioactive molecules. arxiv.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic movement of the compound and its target over time to understand interaction stability and conformational changes. | Used to study the conformations of lipids and amino acids, providing insights into their dynamic behavior. mcmaster.ca |

| Deep Learning/AI Models | Generating novel chemical structures with desired drug-like properties based on learned patterns from existing molecular databases. | Long short-term memory (LSTM) neural networks can generate millions of novel, diverse, and synthetically accessible drug-like molecules. arxiv.org |

Integration of Multi-Omics Data (Transcriptomics, Metabolomics) for Comprehensive Pathway Analysis

To understand the holistic impact of this compound on biological systems, an integrative approach combining multiple "omics" datasets is essential. nih.gov Multi-omics analysis—which can include genomics, transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites)—provides a system-level view of cellular functions and responses. mdpi.comnih.gov By mapping the flow of biological information from genes to metabolites, researchers can uncover the complex pathways modulated by the compound. nih.govfrontiersin.org

Future research should focus on:

Transcriptomic Profiling: By treating cells or tissues with this compound and subsequently performing RNA-sequencing, researchers can identify which genes are upregulated or downregulated. This can provide clues about the cellular processes affected. For example, transcriptomic analysis of an engineered E. coli strain revealed that the upregulation of key genes in the shikimate and L-Phe branch pathways was crucial for overproducing L-phenylalanine. nih.gov A similar approach could reveal the genetic network responding to N-lauroyl-L-phenylalanine.

Metabolomic Analysis: Using techniques like mass spectrometry, metabolomics identifies and quantifies endogenous small molecules. nih.gov This can reveal shifts in metabolic pathways caused by the compound. Studies on Parkinson's disease have used metabolomic profiling to show that phenylalanine metabolism can be altered, highlighting changes in specific metabolic pathways. nih.govnih.gov Applying this to this compound could pinpoint its influence on amino acid, lipid, and energy metabolism.

Integrated Pathway Analysis: The true power of this approach lies in integrating transcriptomic and metabolomic data. biorxiv.org For instance, an increase in the transcript for a particular enzyme coupled with a change in the concentration of its substrate or product would provide strong evidence for the compound's mechanism of action. Computational tools like ActivePathways can fuse multi-omics data to identify enriched pathways and the specific genes or molecules contributing to the signal. biorxiv.org This integrated analysis can reveal how this compound perturbs entire biological networks, leading to a comprehensive understanding of its function.

| Omics Technology | Data Generated | Potential Insights for this compound |

| Transcriptomics (RNA-Seq) | Quantification of all messenger RNA (mRNA) transcripts in a cell. | Identification of genes and signaling pathways whose expression is altered by the compound. nih.govnih.gov |

| Metabolomics (LC-MS/MS) | Profile of endogenous small-molecule metabolites (e.g., amino acids, lipids, sugars). | Elucidation of metabolic pathways directly or indirectly affected by the compound. nih.govnih.gov |

| Multi-Omics Integration | A combined dataset linking gene expression changes to metabolite level changes. | A holistic view of the compound's mechanism of action, from genetic response to functional metabolic output. nih.govmdpi.combiorxiv.org |

Exploration of Novel Biological Functions and Untapped Therapeutic Targets

While N-acyl amino acids (NAAAs) are a growing family of endogenous signaling molecules, the biological roles for many, including this compound, are not fully known. nih.govnih.gov Research into related compounds has revealed a range of activities, suggesting promising avenues for exploration.

Key areas for future investigation include:

Energy Homeostasis and Metabolism: N-oleoyl phenylalanine has been shown to regulate energy homeostasis. nih.gov More recently, N-lactoyl-phenylalanine, a metabolite stimulated by exercise, has been found to reduce fat and weight and improve glucose balance. nih.gov Given the structural similarity, this compound should be investigated for similar roles in regulating lipid metabolism and energy balance, which could present therapeutic opportunities.

Neuroprotection and Neuromodulation: Stearoyl derivatives of other amino acids, such as tyrosine and serine, have demonstrated neuroprotective activity. nih.gov The phenylalanine component of the molecule suggests a potential interaction with neurological pathways. Research is needed to determine if this compound can cross the blood-brain barrier and exert protective or modulatory effects within the central nervous system.

Anti-inflammatory and Immune Modulation: A series of N-acyl phenylalanine analogues were identified as potent inhibitors of the VCAM-VLA-4 interaction. nih.gov VLA-4 (Very Late Antigen-4) is an integrin that plays a crucial role in leukocyte adhesion and trafficking, making it a key target for treating inflammatory diseases. This finding strongly suggests that this compound and its derivatives should be screened for VLA-4 antagonism and other anti-inflammatory activities.

| Potential Biological Role | Evidence from Related Compounds | Potential Therapeutic Target |

| Immune Modulation | N-acyl phenylalanine analogues act as potent VLA-4 antagonists. nih.gov | Integrin VLA-4 (for inflammatory diseases). nih.gov |

| Metabolic Regulation | N-oleoyl phenylalanine regulates energy homeostasis; N-lactoyl-phenylalanine modulates lipid metabolism. nih.govnih.gov | Pathways involved in appetite, fat storage, and glucose balance. nih.gov |

| Neuroprotection | N-stearoyl derivatives of tyrosine and serine show neuroprotective effects. nih.gov | Mechanisms of neuronal damage in neurodegenerative diseases. nih.gov |

Advancements in Biosensor and Detection Technologies for Amino Acid Derivatives

The development of rapid, sensitive, and selective biosensors is crucial for both fundamental research and potential diagnostic applications involving this compound. While many biosensors exist for basic amino acids, there is a recognized need to develop new technologies specifically for amino acid derivatives. nih.govresearchgate.net

Future advancements are expected in several areas:

Electrochemical Biosensors: These sensors measure changes in electrical signals produced during a biochemical reaction. They can be made highly specific by immobilizing enzymes or other recognition elements on an electrode surface. nih.gov For instance, biosensors for L-phenylalanine have been created using enzymes like L-phenylalanine dehydrogenase or phenylalanine ammonia-lyase. nih.gov This principle could be adapted by searching for enzymes that specifically recognize or metabolize N-lauroyl-L-phenylalanine.

Aptamer-Based Sensors (Aptasensors): Aptamers are short, single-stranded DNA or RNA molecules that can be selected to bind to a specific target with high affinity. An electrochemical aptasensor for L-phenylalanine has been developed using a gold electrode modified with a Phe-binding aptamer. nih.gov A similar strategy could be employed to generate aptamers that specifically recognize the this compound structure.

Field-Effect Transistor (FET) Biosensors: These novel sensors offer extremely high sensitivity. Recently, a solution-gated graphene field-effect transistor (SGGT) biosensor was developed for the detection of N-lactoyl-phenylalanine. researchgate.net This cutting-edge approach, which detects the binding of L-lactic acid and L-phenylalanine, demonstrates the feasibility of creating advanced sensors for N-acylated amino acids and represents a promising technological platform for adaptation to this compound. researchgate.net

| Biosensor Technology | Principle of Detection | Applicability to this compound |

| Enzymatic Biosensor | Amperometric or optical detection of a product (e.g., H₂O₂, NADH) from an enzyme-catalyzed reaction. nih.govmdpi.comresearchgate.net | Requires identification of an enzyme that specifically hydrolyzes or modifies the compound. |